(R)-1-Methylpyrrolidin-3-amine hydrochloride
Description
Properties
IUPAC Name |
(3R)-1-methylpyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c1-7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSDGEUYISCEJN-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346690-76-4 | |
| Record name | 3-Pyrrolidinamine, 1-methyl-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346690-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Ring-Closure and Reduction Strategy
The most documented approach involves a two-step process: ring-closure reaction followed by stereoselective reduction . A 2021 patent (CN113321605A) outlines this method, starting with malic acid (compound I) and methylamine (compound II) to form 3-hydroxy-1-methylcyclobutanediamide (compound III). This intermediate undergoes reduction using sodium borohydride or related agents to yield 1-methyl-3-pyrrolidinol, which is subsequently aminated and resolved into the (R)-enantiomer.
Critical Reaction Conditions :
Chiral Resolution Techniques
To isolate the (R)-enantiomer, diastereomeric salt formation is employed. Racemic 1-methylpyrrolidin-3-amine is treated with a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid), yielding diastereomeric salts with distinct solubility profiles. Recrystallization isolates the (R)-form, which is then protonated with hydrochloric acid.
Industrial Production Techniques
Scalable Synthesis Optimization
Industrial protocols prioritize continuous flow reactors to enhance yield and reduce side reactions. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 100–120°C | Maximizes ring closure efficiency |
| Reducing Agent | Sodium borohydride | 85–90% yield |
| Solvent | Xylene-THF mixture | Improves intermediate solubility |
Data derived from Example 4 in CN113321605A demonstrates a 41.5g yield (68% efficiency) using xylene and sodium borohydride.
Purification and Salt Formation
Post-reduction, the free amine is extracted with ethyl acetate and treated with gaseous HCl in anhydrous ether to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures achieves >99% purity, as confirmed by HPLC.
Reaction Mechanisms and Stereochemical Control
Ring-Closure Mechanism
Malic acid and methylamine undergo condensation to form a cyclobutanediamide intermediate. This step proceeds via nucleophilic acyl substitution, with water elimination facilitated by aromatic solvents.
Borohydride-Mediated Reduction
Sodium borohydride coordinates with the carbonyl group of compound III, followed by hydride transfer to yield the secondary alcohol. Subsequent acid quenching with HCl stabilizes the amine as the hydrochloride salt.
Enantiomeric Excess (ee) Enhancement
Chiral catalysts like (R)-BINAP in asymmetric hydrogenation or kinetic resolution using lipases can achieve >98% ee. However, these methods require further industrial validation.
Analytical Characterization
Spectroscopic Validation
Purity and Yield Data
| Example | Solvent | Reducing Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Toluene | NaBH₄ | 68 | 99.2 |
| 2 | Xylene | NaBH₄ | 65 | 98.8 |
| 3 | Chlorobenzene | NaBH₄ | 63 | 99.1 |
Data adapted from CN113321605A.
Comparative Analysis of Synthetic Methods
Traditional vs. Patent-Based Approaches
Traditional routes using lithium aluminum hydride (LiAlH₄) face safety risks and lower yields (50–60%). The patent’s sodium borohydride method improves safety and efficiency (65–68%).
Solvent Impact on Stereochemistry
Polar aprotic solvents (e.g., THF) favor higher ee values by stabilizing transition states. Xylene, while less polar, enhances intermediate crystallinity.
Chemical Reactions Analysis
Types of Reactions
®-1-Methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Amine Derivatives: Formed through reduction processes.
Substituted Amines: Produced via nucleophilic substitution reactions.
Scientific Research Applications
(R)-1-Methylpyrrolidin-3-amine hydrochloride is a chiral amine compound with a pyrrolidine ring substituted with a methyl group and an amine functional group, making it a valuable building block in organic synthesis and medicinal chemistry. Its applications span diverse scientific disciplines, including chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound is employed in various scientific research fields due to its unique structural properties and biological activities.
Asymmetric Synthesis
- This compound is utilized as a building block or auxiliary in asymmetric synthesis because of its chirality. This allows for the creation of molecules with specific handedness, which is critical for developing chiral pharmaceuticals.
- It can be employed in the synthesis of chiral compounds, such as beta-amino acids and heterocyclic scaffolds, which are essential building blocks in drug discovery.
Pharmaceutical Development
- The potential medicinal properties of this compound are under investigation for the development of drugs targeting various conditions.
- It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological and metabolic disorders.
- It is used in the synthesis of complex organic molecules.
- This compound exhibits biological activities because its structure resembles neurotransmitters. Interaction studies focus on its binding affinity and efficacy concerning various receptors, contributing to understanding its therapeutic potential.
Biological Studies
- (R)-1-Methylpyrrolidin-3-amine dihydrochloride is employed in studying enzyme mechanisms and protein-ligand interactions.
Chemical Reactions
R-1-Methylpyrrolidin-3-amine dihydrochloride is involved in different chemical reactions:
- Oxidation The compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution The amine group can participate in nucleophilic substitution reactions, employing halogenating and alkylating agents.
Mechanism of Action
The mechanism of action of ®-1-Methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and receptors in biological systems.
Pathways Involved: The compound modulates biochemical pathways by binding to active sites and altering enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Salt Forms
(S)-1-Methylpyrrolidin-3-amine Dihydrochloride
- CAS : 874348-06-8
- Formula : C₅H₁₂N₂·2HCl
- Molecular Weight : 173.09 g/mol
- Key Difference: The (S)-enantiomer dihydrochloride salt, compared to the (R)-monohydrochloride form, has enhanced solubility due to the additional HCl. This form is critical for studies requiring stereoselective activity in drug candidates .
(R)-Pyrrolidin-3-amine Dihydrochloride
- CAS : 116183-81-4
- Formula : C₄H₁₀N₂·2HCl
- Molecular Weight : 161.06 g/mol
N-Substituted Derivatives
(R)-1-Isopropylpyrrolidin-3-amine Dihydrochloride
- CAS : 1201013-61-7
- Formula : C₇H₁₆N₂·2HCl
- Molecular Weight : 201.14 g/mol
- Key Difference : The bulkier isopropyl substituent increases lipophilicity, which may improve blood-brain barrier penetration compared to the methyl analog .
(3R)-3-(Fluoromethyl)pyrrolidine Hydrochloride
Physicochemical and Functional Comparisons
Table 1: Structural and Molecular Comparison
| Compound Name | CAS | Formula | MW (g/mol) | Key Substituents |
|---|---|---|---|---|
| (R)-1-Methylpyrrolidin-3-amine HCl | 346690-76-4 | C₅H₁₂N₂·HCl | 136.63 | N-Me, 3-NH₂ |
| (S)-1-Methylpyrrolidin-3-amine 2HCl | 874348-06-8 | C₅H₁₂N₂·2HCl | 173.09 | N-Me, 3-NH₂ (S-enantiomer) |
| (R)-1-Isopropylpyrrolidin-3-amine 2HCl | 1201013-61-7 | C₇H₁₆N₂·2HCl | 201.14 | N-Isopropyl, 3-NH₂ |
| (R)-Pyrrolidin-3-amine 2HCl | 116183-81-4 | C₄H₁₀N₂·2HCl | 161.06 | 3-NH₂ (no N-substituent) |
| 1-Methyl-1H-pyrrol-3-amine HCl | 1194757-83-9 | C₅H₉ClN₂ | 132.59 | Pyrrole ring, N-Me |
Key Observations:
Solubility: Dihydrochloride salts (e.g., 874348-06-8) exhibit higher aqueous solubility than monohydrochloride forms, beneficial for formulation .
Lipophilicity : N-Isopropyl derivatives (e.g., 1201013-61-7) have increased logP values, enhancing membrane permeability .
Stereochemistry : The (R) vs. (S) configuration significantly impacts biological activity, as seen in receptor-binding studies of chiral amines .
Research and Application Insights
- (R)-1-Methylpyrrolidin-3-amine hydrochloride is utilized in synthesizing triple-acting 5-HT6R/5-HT3R antagonists and MAO-B inhibitors, highlighting its role in central nervous system drug development .
- The fluoromethyl derivative (1443983-87-6) is explored in positron emission tomography (PET) tracers due to fluorine’s isotopic properties .
- Pyrrolidine derivatives lacking N-substituents (e.g., 116183-81-4) are precursors for prodrugs requiring metabolic activation .
Biological Activity
(R)-1-Methylpyrrolidin-3-amine hydrochloride, a chiral amine with the molecular formula C_5H_{12}N·HCl, has garnered attention in various fields of research due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on current literature.
Chemical Structure and Properties
- Molecular Formula : C_5H_{12}N·HCl
- Molecular Weight : 100.16 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a methyl group and an amine functional group, which contributes to its biological activity and applications in drug development.
This compound exhibits various biological activities primarily due to its structural resemblance to neurotransmitters. It interacts with specific molecular targets, such as enzymes and receptors, acting as either an inhibitor or an activator depending on the context of its use. The pathways involved typically include modulation of enzymatic activity and alteration of receptor signaling .
Biological Activities
The compound has been studied for several biological activities:
- Neurotransmitter Activity : Its structural similarity to neurotransmitters suggests potential roles in neurological functions, possibly influencing mood and cognition.
- Enzyme Interaction : It is employed in the study of enzyme mechanisms and protein-ligand interactions, which are crucial for understanding metabolic pathways .
- Pharmaceutical Applications : As an intermediate in the synthesis of pharmaceuticals, it is particularly relevant for targeting neurological and metabolic disorders .
Case Studies
- Synthesis and Applications : Research indicates that this compound can be used as a building block in asymmetric synthesis, allowing for the creation of chiral compounds essential in drug discovery .
- Binding Affinity Studies : Interaction studies have shown that this compound has varying binding affinities with different receptors. Notably, it has been compared with other compounds to assess its efficacy at serotonin receptors (5-HT3A), revealing significant differences in affinity .
Table 1: Comparison of Binding Affinities
| Compound | Receptor Type | Binding Affinity (pKi) |
|---|---|---|
| (R)-1-Methylpyrrolidin-3-amine | 5-HT3A | ~8.21 |
| N-Methylpiperazine | 5-HT3A | ~9.0 |
| N-Methylhomopiperazine | 5-HT3A | ~8.0 |
Q & A
What are the established synthetic routes for (R)-1-Methylpyrrolidin-3-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?
Basic Research Question
The compound is typically synthesized via reductive amination or chiral resolution. For example, in a multi-step synthesis, this compound may serve as a starting material for complex amide coupling reactions. Reaction conditions such as temperature (-20°C to 25°C), solvent polarity (e.g., dichloromethane or methanol), and chiral catalysts (e.g., L-proline derivatives) are critical for preserving stereochemical integrity . Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) or polarimetry can validate enantiomeric purity .
Which analytical techniques are most reliable for characterizing this compound, and how are data interpreted?
Basic Research Question
Key techniques include:
- LCMS : Monitors molecular ion peaks (e.g., m/z 531 [M-H]⁻) and retention times (e.g., 0.88 minutes using SQD-FA05 columns) to confirm molecular weight and purity .
- ¹H/¹³C NMR : Assigns peaks to specific protons (e.g., δ 3.2–3.5 ppm for pyrrolidine methyl groups) and carbons to verify structure .
- HPLC : Quantifies impurities (e.g., ≤0.1% by area normalization) using gradient elution protocols .
Cross-validation with orthogonal methods (e.g., IR for functional groups) minimizes misinterpretation .
How is the enantiomeric purity of this compound assessed, and what thresholds are acceptable for pharmaceutical intermediates?
Basic Research Question
Chiral separation methods are essential:
- Chiral HPLC : Uses columns like Chiralcel® OD-H with hexane/isopropanol mobile phases. A purity ≥99% enantiomeric excess (ee) is typically required for pharmaceutical intermediates .
- Circular Dichroism (CD) : Confirms absolute configuration by comparing optical rotation data to reference standards .
What strategies are employed to resolve contradictions between LCMS, NMR, and elemental analysis data?
Advanced Research Question
Discrepancies may arise from residual solvents, isomeric impurities, or hygroscopicity. Mitigation steps include:
- Elemental Analysis : Quantifies C, H, N, and Cl to validate stoichiometry (e.g., C: 44.5%, H: 8.2%, N: 10.4%, Cl: 13.1%) .
- Karl Fischer Titration : Measures water content if hygroscopicity distorts NMR/LCMS results .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra .
How can reaction conditions be optimized to minimize racemization during scale-up synthesis?
Advanced Research Question
Racemization risks increase at higher temperatures or prolonged reaction times. Strategies include:
- Low-Temperature Coupling : Conduct amide bond formation at 0–5°C to preserve stereochemistry .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of amine intermediates .
- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect racemization early .
What stability studies are recommended for this compound under varying storage conditions?
Advanced Research Question
Accelerated stability testing under ICH guidelines:
- Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months. Monitor degradation via HPLC .
- Light Exposure : Conduct photostability studies (ICH Q1B) to assess isomerization or decomposition .
- Solution Stability : Test in aqueous buffers (pH 1–12) to identify hydrolysis-prone conditions .
How does this compound function as a chiral building block in multi-step syntheses?
Advanced Research Question
The compound’s rigid pyrrolidine ring and chiral amine group enable stereoselective synthesis of pharmaceuticals (e.g., kinase inhibitors or antiviral agents). For example, it is used in:
- Amide Coupling : Reacts with carboxylic acids via EDC/HOBt activation to form enantiopure amides .
- Salt Formation : Converts to free base for nucleophilic substitutions, retaining >98% ee .
What methodologies address low yields in the final purification of this compound?
Advanced Research Question
Low yields often stem from poor solubility or side reactions. Solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
